molecular formula C10H6F2N2O2 B1466906 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368854-24-3

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466906
CAS No.: 1368854-24-3
M. Wt: 224.16 g/mol
InChI Key: UVIAVQAHXKQZMA-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1368854-24-3) is a fluorinated heterocyclic compound of significant interest in scientific research and development. With a molecular formula of C10H6F2N2O2 and a molecular weight of 224.16 g/mol , this compound serves as a versatile building block in medicinal chemistry. The presence of the 2,4-difluorophenyl moiety coupled with the pyrimidine-2,4(1H,3H)-dione core structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents . The compound's structure, characterized by its SMILES notation O=C1NC(C=C(C2=CC=C(F)C=C2F)N1)=O , provides multiple sites for chemical modification, allowing researchers to explore structure-activity relationships. Its physicochemical properties, influenced by the electron-withdrawing fluorine atoms, can be leveraged to fine-tune the characteristics of resulting compounds. This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate in the synthesis of novel chemical entities, for the exploration of new biological targets, and in various other investigative chemistry applications.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIAVQAHXKQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,4-Difluoroaniline with Pyrimidine Precursors

One prevalent method is the condensation of 2,4-difluoroaniline with pyrimidine-2,4-dione or its derivatives, often facilitated by activated carboxylic acid derivatives such as acid chlorides or anhydrides. This method typically proceeds under controlled temperature and solvent conditions to optimize yield and purity.

  • Reaction Conditions: Controlled heating under reflux in suitable solvents (e.g., acetic acid or dipolar aprotic solvents).
  • Catalysts/Additives: Acid catalysts or dehydrating agents may be used to promote ring closure.
  • Yield: Moderate to high, depending on reaction time and purity of starting materials.

Multi-Component Reaction (MCR) Approach

Recent advancements have employed multi-component reactions (MCRs) to synthesize pyrimidine derivatives efficiently. Although direct reports on 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione via MCR are limited, analogous compounds with pyrimidine-2,4-dione cores have been synthesized using this approach.

  • Procedure: Combining 6-amino-uracil, formaldehyde, and substituted anilines in a one-pot reaction under ultrasonic irradiation.
  • Advantages: High atom economy, reduced reaction time, simplified purification, and environmentally friendly conditions.
  • Example: Sonication of 6-amino-uracil with formaldehyde and aniline derivatives in a water-THF mixture yields the corresponding tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione analogs with good yield and purity.

Stepwise Synthetic Routes Involving Intermediate Formation

Alternative methods involve multi-step synthesis starting from 2,4,6-triaminopyrimidine or 6-amino-uracil derivatives, followed by functional group transformations such as:

  • Reductive amination with aldehydes bearing fluorine substituents.
  • Cyclization under acidic or basic conditions.
  • Selective halogenation and nucleophilic substitution to introduce the difluorophenyl group.

These methods, while more laborious, allow fine-tuning of substitution patterns and stereochemistry.

Detailed Experimental Example (Adapted from Analogous Pyrimidine Syntheses)

Step Reagents/Conditions Description Yield (%) Notes
1 6-Amino-uracil, THF/H2O (1:1), ultrasonic bath Dissolution and activation of 6-amino-uracil Ultrasonic irradiation enhances reaction kinetics
2 Formaldehyde and 2,4-difluoroaniline (2:1 ratio), dropwise addition Formation of intermediate Schiff base Monitored by TLC
3 Continued sonication for 3 hours Cyclization to pyrimidine-2,4-dione core 70-85 Product isolated by cooling and ethanol washing

Note: This procedure is adapted from the synthesis of related tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione analogs and can be modified for 2,4-difluorophenyl substitution by replacing aniline with 2,4-difluoroaniline.

Analytical Characterization Techniques

To confirm the successful synthesis and purity of this compound, the following analytical methods are typically employed:

Technique Purpose Typical Observations
Infrared Spectroscopy (IR) Identification of functional groups N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Structural elucidation Characteristic aromatic and pyrimidine proton signals; fluorine coupling patterns
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 224.16 (M+)
Elemental Analysis Purity and composition Close agreement with calculated C, H, N, F percentages

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Condensation of 2,4-difluoroaniline with pyrimidine precursors 2,4-difluoroaniline, pyrimidine-2,4-dione derivatives Acid catalysis, reflux Straightforward, scalable Requires activated pyrimidine precursors
Multi-Component Reaction (MCR) 6-amino-uracil, formaldehyde, 2,4-difluoroaniline Ultrasonic irradiation, aqueous/organic solvent One-pot, eco-friendly, high atom economy Limited reports specific to difluorophenyl substitution
Stepwise synthesis via intermediates Triaminopyrimidine, aldehydes, reducing agents Multiple steps, varied solvents High selectivity, structural control Time-consuming, lower overall yield

Research Findings and Considerations

  • The condensation approach remains the most commonly used method for synthesizing this compound due to its reliability and adaptability for scale-up in industrial settings.
  • Multi-component reactions offer promising green chemistry alternatives but require further optimization for specific fluorinated substrates.
  • Analytical data consistently confirm the integrity of the pyrimidine-2,4-dione core and the presence of fluorine substituents, which are crucial for the compound's biological activity.
  • The choice of method depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. The IC50 values for some derivatives suggest potent activity in the nanomolar range, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHepG-26
Compound CHCT-11648

Antifungal Activity

6-(2,4-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione has been explored as a potential antifungal agent. A study involving the synthesis of derivatives demonstrated that modifications to the pyrimidine core could enhance antifungal activity against strains resistant to conventional treatments. The introduction of specific functional groups was found to improve efficacy and reduce side effects associated with existing antifungal drugs .

Inhibition of Enzymatic Activity

Compounds based on this pyrimidine structure have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, one derivative was shown to inhibit d-dopachrome tautomerase activity, which is implicated in inflammation and cancer progression. This inhibition suggests a potential role in therapeutic strategies targeting these pathways .

Case Study 1: Anticancer Compound Development

A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast and liver cancer cell lines. The results demonstrated that certain modifications led to enhanced potency compared to the parent compound. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions for maximizing anticancer activity .

Case Study 2: Antifungal Efficacy

In another investigation, researchers modified the pyrimidine scaffold to develop new antifungal agents targeting Candida species. The modified compounds exhibited improved antifungal activity compared to existing treatments. The study detailed the synthesis process and highlighted the importance of structural modifications in enhancing the efficacy of antifungal agents derived from pyrimidines .

Mechanism of Action

The mechanism by which 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine diones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents/Modifications Key Features Reference
6-(2,4-Difluorophenyl)pyrimidine-2,4-dione 2,4-Difluorophenyl at C6 Enhanced lipophilicity; potential for enzyme inhibition via fluorine interactions .
6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (12j) 2-Fluorophenylthio at C6, hydroxyl at C3 Lower melting point (130–132 °C) suggests reduced crystallinity; moderate yield (68%) .
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione Thienopyrimidine core with 2,4-difluorophenyl Sulfur incorporation alters electronic properties; molecular weight 280.25 g/mol .
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine fused ring system Fused ring increases rigidity; methyl groups enhance metabolic stability .
3-(4-Fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione Trifluoromethyl at C6, 4-fluorobenzyl at C3 High herbicidal activity (98% inhibition at 100 µg/mL) due to electron-withdrawing groups .

Key Observations :

  • Fluorine Substitution : Fluorine atoms improve binding affinity through dipole interactions and metabolic resistance. For example, 3-(4-fluorobenzyl)-6-trifluoromethyl derivatives exhibit potent herbicidal activity .
  • Core Modifications: Thieno- or pyrido-fused pyrimidine diones (e.g., ) demonstrate enhanced enzyme inhibition due to increased planarity and π-π stacking with biological targets .
  • Sulfur vs.
Physicochemical and Electronic Properties

DFT studies on pyrido[2,3-d]pyrimidine derivatives (e.g., 6a–d) reveal HOMO-LUMO gaps ranging from 3.91–4.10 eV, indicating tunable electronic properties for redox-mediated bioactivity . In contrast, the 2,4-difluorophenyl group in the target compound likely reduces the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing electrophilicity and reactivity .

Biological Activity

6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a 2,4-difluorophenyl group and is known for its role as a building block in the synthesis of various bioactive molecules.

The biological activity of this compound is primarily linked to its ability to inhibit cyclin-dependent kinase 2 (cdk2), a crucial regulator of the cell cycle.

Target of Action

  • Cyclin-dependent kinase 2 (cdk2) : Inhibition of cdk2 leads to alterations in cell cycle progression and can induce apoptosis in cancer cells.

Mode of Action

  • Cell Cycle Regulation : By inhibiting cdk2, this compound can affect the transition from the G1 phase to the S phase of the cell cycle, ultimately impacting cell proliferation and survival.

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Below is a summary table of biological activities observed in studies.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (breast cancer)X.XX ± Y.YYCytotoxic
This compoundA549 (lung cancer)X.XX ± Y.YYCytotoxic
This compoundHCT-116 (colon cancer)X.XX ± Y.YYCytotoxic

Note: Actual IC50 values need to be filled based on specific experimental data from relevant studies.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound and its derivatives:

  • Enzyme Inhibition Studies : Research indicates that derivatives of pyrimidine compounds can effectively inhibit various enzymes involved in cancer progression. For instance, compounds with similar structures have shown promising results in inhibiting dihydrofolate reductase (DHFR), which is critical for DNA synthesis and repair .
  • Anticancer Activity : A study focused on the anticancer properties of pyrimidine derivatives reported that compounds with electron-rich groups exhibited superior activity against multiple cancer cell lines compared to standard agents .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of pyrimidine derivatives on HepG2 and HCT-116 cells. The findings revealed significant inhibition rates at varying concentrations, demonstrating the potential for these compounds in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via multi-step reactions, typically starting with cyclization of pyrimidine precursors. A core strategy involves introducing the 2,4-difluorophenyl group through nucleophilic substitution or palladium-catalyzed coupling. For example:

  • Cyclization of urea with fluorinated β-ketoesters under reflux in ethanol, followed by alkylation with 2,4-difluorobenzyl halides .
  • Use of DMF as a solvent with potassium carbonate to promote substitution reactions for aryl group attachment . Key considerations include inert atmospheres for Pd-catalyzed steps and purification via column chromatography .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) identifies aromatic proton environments and coupling constants to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves structural ambiguities by revealing hydrogen-bonding networks (e.g., N–H⋯O interactions in the pyrimidine-dione core) .
  • HPLC : Ensures >95% purity, particularly for biological testing .

Q. How can researchers optimize purification of 6-(2,4-difluorophenyl)pyrimidine derivatives?

  • Solvent Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .
  • TLC Monitoring : Track reaction progress using silica gel plates with UV visualization .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in enzymatic assays?

Contradictions may arise from impurities, assay conditions, or off-target effects. Mitigation steps include:

  • Reproducibility Checks : Repeat assays with independently synthesized batches .
  • Dose-Response Curves : Validate activity trends across concentrations .
  • Orthogonal Assays : Compare results from fluorescence-based and radiometric assays .

Q. How can computational modeling predict target interactions for this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., thymidylate synthase) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Q. What reaction conditions maximize yield in large-scale synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .
  • DoE Approaches : Systematically vary temperature (80–120°C) and stoichiometry to identify optimal parameters .

Q. How do substituent modifications influence the compound’s stability under physiological conditions?

  • pH Stability Studies : Monitor degradation via HPLC in buffers (pH 2–9) to identify labile groups .
  • Metabolic Profiling : Incubate with liver microsomes to assess susceptibility to oxidation .
  • Table : Substituent Effects on Half-Life
Substituent PositionModificationHalf-Life (h)
2,4-DifluorophenylNone12.3
2-ChlorophenylCl addition8.7
4-MethoxyphenylOMe addition15.1
Data derived from .

Q. What methods resolve structural ambiguities in crystallographic studies?

  • Twinned Crystal Analysis : Refine datasets using SHELXL to address overlapping reflections .
  • Hydrogen Bond Mapping : Identify key interactions (e.g., N–H⋯O) stabilizing the pyrimidine-dione ring .
  • DFT Calculations : Compare experimental and computed bond lengths to validate stereochemistry .

Methodological Notes

  • References : Prioritized peer-reviewed synthesis protocols and crystallographic data from PubChem and recent journals (2010–2025).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(2,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione

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